molecular formula C10H9BrN2 B1532277 1-(4-Bromophenyl)-3-methylpyrazole CAS No. 98946-73-7

1-(4-Bromophenyl)-3-methylpyrazole

Cat. No.: B1532277
CAS No.: 98946-73-7
M. Wt: 237.1 g/mol
InChI Key: HQNNVHWAUQVTKE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylpyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 1-position and a methyl group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylpyrazole can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 3-methyl-2-butanone under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole N-oxides.

    Reduction Products: Dihydropyrazoles.

Scientific Research Applications

1-(4-Bromophenyl)-3-methylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methylpyrazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate their activity.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-methylpyrazole can be compared with other similar compounds, such as:

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and potential for further functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNNVHWAUQVTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675189
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98946-73-7
Record name 1-(4-Bromophenyl)-3-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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